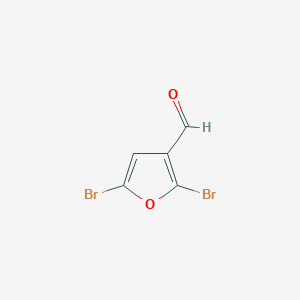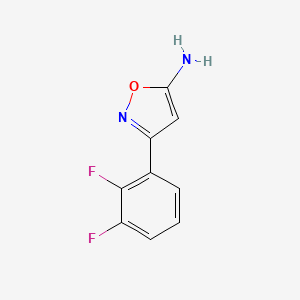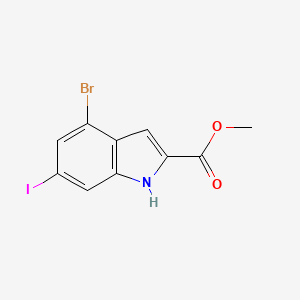
Methyl 4-bromo-6-iodo-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-Bromo-6-iodoindole-2-carboxylate is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Méthodes De Préparation
The synthesis of Methyl 4-Bromo-6-iodoindole-2-carboxylate typically involves a series of reactions starting from commercially available precursors. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole core. This method involves the reaction of an ortho-iodoaniline with an alkyne in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-Bromo-6-iodoindole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the reaction of the bromo or iodo group with a boronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
Methyl 4-Bromo-6-iodoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: The compound can be used in the development of new pharmaceuticals due to its potential therapeutic properties.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 4-Bromo-6-iodoindole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Methyl 4-Bromo-6-iodoindole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 1-hydroxyindole-3-carboxylate: Used in the synthesis of phytoalexins.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Investigated for its antiviral properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research and industry.
Propriétés
Formule moléculaire |
C10H7BrINO2 |
|---|---|
Poids moléculaire |
379.98 g/mol |
Nom IUPAC |
methyl 4-bromo-6-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrINO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
Clé InChI |
TVLMIIONOMOBEX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13886406.png)
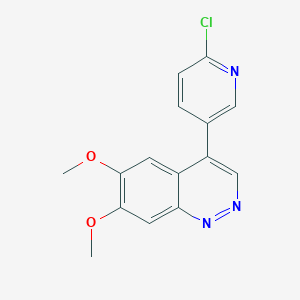
![1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
![N-Cyclohexylcyclohexanaminium (2S,3S)-3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13886425.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-6-amine](/img/structure/B13886440.png)
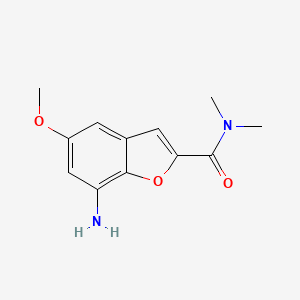
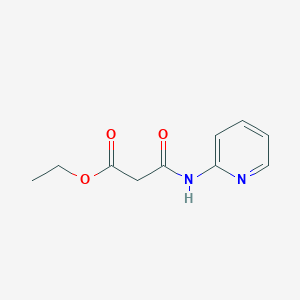
![[2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13886448.png)
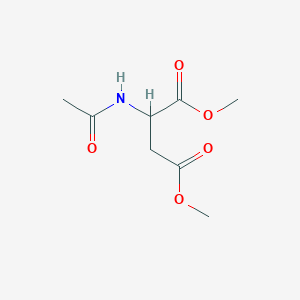
![[4-(5-Methylpyridin-3-yl)oxyphenyl]methanol](/img/structure/B13886456.png)
